![molecular formula C26H22N2O3S B3009307 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 953194-63-3](/img/structure/B3009307.png)
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate
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Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate, also known as PBTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBTA belongs to the class of compounds known as benzothiazoles, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
- Research : Studies have explored its effectiveness against bacteria, fungi, and other microorganisms. Researchers aim to understand its mode of action and potential applications in drug development .
- Research : Scientists investigate its effects on inflammatory pathways, potentially leading to novel anti-inflammatory drugs or therapeutic agents .
- Research : Researchers explore the compound’s impact on cancer cell lines, tumor growth inhibition, and potential mechanisms. It may serve as a lead compound for drug discovery .
- Research : Molecular docking simulations and binding affinity calculations provide insights into its binding sites, aiding drug design and optimization .
- Research : By studying its interactions with cellular proteins, scientists uncover its biological roles and potential therapeutic targets .
Antimicrobial Activity
Anti-Inflammatory Potential
Anticancer Agents
Molecular Modeling Studies
Chemical Biology and Target Identification
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-24(18-7-3-1-4-8-18)19-9-11-20(12-10-19)25(30)31-21-13-14-22-23(17-21)32-26(27-22)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXOPOFPPKEFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate |
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